molecular formula C21H26N2O B102247 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine CAS No. 18374-06-6

10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine

Cat. No. B102247
CAS RN: 18374-06-6
M. Wt: 322.4 g/mol
InChI Key: FVDXZWVYGKUXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine, also known as DMHP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential use in scientific research due to its unique chemical structure and mechanism of action. In

Mechanism of Action

10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. Specifically, it has been found to bind to the D2 and D3 subtypes of dopamine receptors. This activation leads to an increase in dopamine release, which can result in feelings of pleasure and reward.
Biochemical and Physiological Effects
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can result in feelings of pleasure and reward. Additionally, it has been shown to increase locomotor activity in animals, indicating a potential stimulant effect. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has also been found to have anxiolytic properties, which means it may have potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in lab experiments is its unique chemical structure and mechanism of action. This allows researchers to investigate the role of dopamine receptors in various physiological and pathological processes. However, one limitation is that 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a psychoactive substance, which means it may have potential safety concerns for researchers handling the compound.

Future Directions

There are several future directions for the use of 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in scientific research. One direction is to investigate its potential use in the treatment of psychiatric disorders such as addiction and anxiety. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine could be used to investigate the role of dopamine receptors in other physiological processes, such as metabolism and immune function.
Conclusion
In conclusion, 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a synthetic compound that has potential use in scientific research due to its unique chemical structure and mechanism of action. It has been shown to interact with dopamine receptors in the brain, leading to a range of biochemical and physiological effects. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted into 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine using a series of reactions. The synthesis method has been optimized to produce 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in high yield and purity.

Scientific Research Applications

10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been found to have potential use in scientific research due to its unique chemical structure and mechanism of action. It has been shown to interact with the brain's dopamine receptors, which are involved in reward, motivation, and pleasure. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been used in studies investigating the role of dopamine receptors in drug addiction and other psychiatric disorders.

properties

CAS RN

18374-06-6

Product Name

10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C21H26N2O/c1-23-14-5-4-8-17(23)15-24-21-18-9-3-2-7-16(18)11-12-20-19(21)10-6-13-22-20/h2-3,6-7,9-10,13,17,21H,4-5,8,11-12,14-15H2,1H3

InChI Key

FVDXZWVYGKUXQE-UHFFFAOYSA-N

SMILES

CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3

Canonical SMILES

CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3

synonyms

10,11-Dihydro-5-[(1-methyl-2-piperidinyl)methoxy]-5H-benzo[4,5]cyclohepta[1,2-b]pyridine

Origin of Product

United States

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